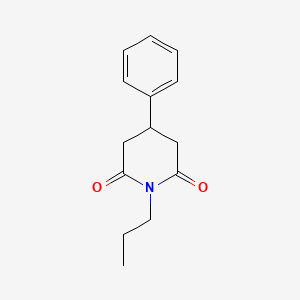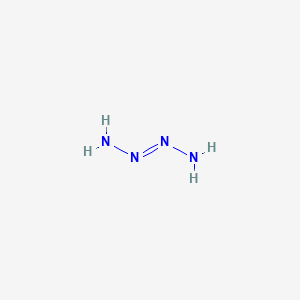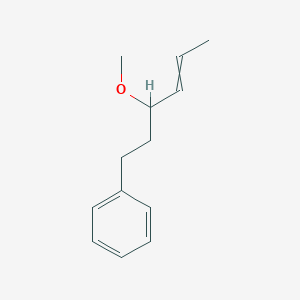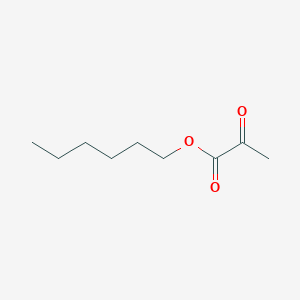
2-(4-Methoxyphenyl)-2-oxoethyl dimethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-2-oxoethyl dimethylcarbamodithioate is an organic compound with a complex structure that includes a methoxyphenyl group, an oxoethyl group, and a dimethylcarbamodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl dimethylcarbamodithioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with dimethylcarbamodithioate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted phenyl compounds, depending on the specific reaction and conditions used.
科学的研究の応用
2-(4-Methoxyphenyl)-2-oxoethyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may interact with cellular receptors or enzymes involved in metabolic pathways, thereby modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)ethanol: This compound is used as an internal standard in fluorous biphasic catalysis reactions and has applications in the preparation of other organic compounds.
2-Methoxyphenyl isocyanate: Known for its chemoselective properties, it is used in amine protection/deprotection sequences.
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl dimethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
特性
CAS番号 |
54480-42-1 |
|---|---|
分子式 |
C12H15NO2S2 |
分子量 |
269.4 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C12H15NO2S2/c1-13(2)12(16)17-8-11(14)9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3 |
InChIキー |
FVOAEFNZJQGOGF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)SCC(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



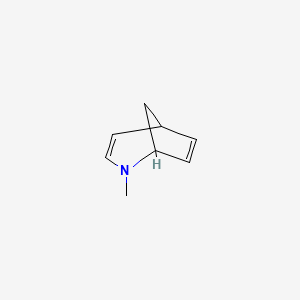
![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)
![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)
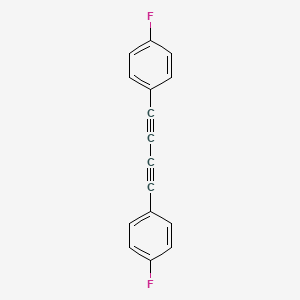
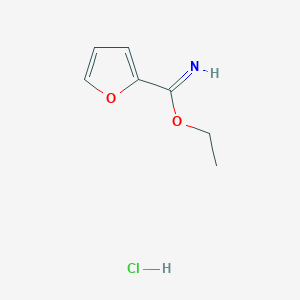
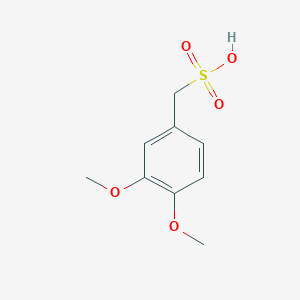
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)
![4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14643275.png)
